(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-b]quinoxalines This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, an isobutyl group, and a dimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrroloquinoxaline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isobutyl group: This can be achieved through alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the dimethoxybenzylidene moiety: This step involves a condensation reaction between an amine group on the pyrroloquinoxaline core and 3,4-dimethoxybenzaldehyde under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile
- Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
Compared to similar compounds, (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its specific functional groups and structural features. These unique attributes contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)20-21-23(29-17-8-6-5-7-16(17)28-21)30(22(20)25)27-13-15-9-10-18(32-3)19(11-15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBTASSGKQDMX-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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